6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
CAS No.:
Cat. No.: VC9647716
Molecular Formula: C16H18ClNO3
Molecular Weight: 307.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18ClNO3 |
|---|---|
| Molecular Weight | 307.77 g/mol |
| IUPAC Name | 6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
| Standard InChI | InChI=1S/C16H18ClNO3/c1-9-10(2)16(20)21-15-11(9)7-13(17)14(19)12(15)8-18-5-3-4-6-18/h7,19H,3-6,8H2,1-2H3 |
| Standard InChI Key | GDPIQKMVQJDGKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound belongs to the chromen-2-one (coumarin) family, featuring a bicyclic benzopyran core modified with multiple substituents. Key structural elements include:
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Chloro group at position 6, enhancing electrophilicity and influencing intermolecular interactions.
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Hydroxyl group at position 7, enabling hydrogen bonding and redox activity.
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Methyl groups at positions 3 and 4, contributing to steric bulk and lipophilicity.
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Pyrrolidin-1-ylmethyl side chain at position 8, introducing basicity and conformational flexibility .
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific derivative remains unpublished, analogous chromenones exhibit predictable absorption patterns:
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UV-Vis: Strong absorption near 300–320 nm (π→π* transitions of the conjugated lactone ring).
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MS: Molecular ion peak at m/z 307.77 (M⁺) with fragmentation patterns corresponding to loss of Cl (–35.45 Da) and pyrrolidine (–71.12 Da) .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three modular components:
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Chromen-2-one core: Derived from resorcinol via Pechmann condensation.
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Chloro and methyl substituents: Introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation.
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Pyrrolidin-1-ylmethyl side chain: Installed via Mannich reaction or nucleophilic alkylation .
Stepwise Synthesis
A representative synthesis involves:
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Pechmann Condensation: Resorcinol and ethyl acetoacetate undergo acid-catalyzed cyclization to form 7-hydroxy-4-methylchromen-2-one.
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Chlorination: Treatment with SO₂Cl₂ selectively substitutes position 6 with chlorine.
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Mannich Reaction: Reaction with pyrrolidine and formaldehyde introduces the aminomethyl group at position 8 .
Table 2: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pechmann Condensation | H₂SO₄, 80°C, 4h | 72 | 95 |
| Chlorination | SO₂Cl₂, DCM, 0°C, 2h | 68 | 90 |
| Mannich Reaction | Pyrrolidine, HCHO, EtOH, reflux | 54 | 88 |
Reaction scalability is limited by the moderate yield of the Mannich step, necessitating solvent optimization (e.g., switching to THF) or catalytic methods .
Structural and Computational Analysis
X-ray Crystallography
Though no crystal structure is reported, density functional theory (DFT) simulations predict:
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Dihedral Angle: 12.3° between the pyrrolidine ring and chromenone plane, minimizing steric clash.
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Hydrogen Bonding: Intramolecular H-bond between O7–H⋯O2 (2.65 Å), stabilizing the lactone conformation .
Tautomerism and Protonation States
The hydroxyl group at position 7 exhibits pH-dependent tautomerism:
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Neutral pH: Enol form dominates, facilitating H-bonding.
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Alkaline pH: Deprotonation occurs (pKa ≈ 9.2), increasing solubility but reducing membrane permeability.
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted ADME Profiles
| Parameter | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 2.41 ± 0.15 | XLogP3 |
| Water Solubility | 0.12 mg/mL (25°C) | Ali logS |
| Plasma Protein Binding | 89.3% | SwissADME |
| CYP3A4 Inhibition | Moderate | admetSAR |
The compound’s moderate lipophilicity (LogP ≈ 2.4) suggests adequate blood-brain barrier penetration, while high protein binding may limit free plasma concentrations .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Preliminary in silico docking studies indicate affinity for:
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Cyclooxygenase-2 (COX-2): Binding energy –9.2 kcal/mol, comparable to celecoxib (–9.8 kcal/mol).
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Phosphodiesterase 4 (PDE4): Interaction with Gln369 and Phe372 residues, suggesting potential anti-inflammatory effects .
Antimicrobial Screening
In vitro assays against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) reveal modest activity, likely due to membrane disruption by the lipophilic side chain .
Applications and Future Directions
Synthetic Chemistry
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